molecular formula C8H13N B3378401 1-Propylcyclobutane-1-carbonitrile CAS No. 1423028-37-8

1-Propylcyclobutane-1-carbonitrile

Cat. No.: B3378401
CAS No.: 1423028-37-8
M. Wt: 123.2 g/mol
InChI Key: YPSRNDRXENGZCU-UHFFFAOYSA-N
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Description

Cyclobutane-substituted nitriles, such as 1-Propylcyclobutane-1-carbonitrile, are organic compounds that feature a four-membered carbon ring and a cyano (-C≡N) functional group. The unique structural characteristics of the cyclobutane (B1203170) ring, combined with the versatile reactivity of the nitrile group, make this class of molecules valuable in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-8(7-9)5-3-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSRNDRXENGZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 1 Propylcyclobutane 1 Carbonitrile

Chemical Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 1-propylcyclobutane-1-carbonitrile is a key site of reactivity, undergoing hydrolysis, reduction, and nucleophilic addition reactions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or basic conditions, typically requiring heat. acs.org The reaction generally occurs in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid or its carboxylate salt. acs.org

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. acs.orgmasterorganicchemistry.com The reaction proceeds through the intermediate 1-propylcyclobutane-1-carboxamide, which is then hydrolyzed to 1-propylcyclobutane-1-carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org The acidic medium ensures the final product is the free carboxylic acid. acs.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). acs.orgmasterorganicchemistry.com This process yields the sodium salt of the carboxylic acid (sodium 1-propylcyclobutane-1-carboxylate) and ammonia (B1221849) gas. acs.orgmasterorganicchemistry.com To obtain the free 1-propylcyclobutane-1-carboxylic acid, the resulting solution must be acidified. masterorganicchemistry.com It is possible, particularly under milder basic conditions, to isolate the intermediate 1-propylcyclobutane-1-carboxamide. researchgate.net

ReactionReagentsIntermediateFinal Product
Acidic HydrolysisH₃O⁺, Δ1-Propylcyclobutane-1-carboxamide1-Propylcyclobutane-1-carboxylic acid
Basic Hydrolysis1. NaOH, H₂O, Δ 2. H₃O⁺1-Propylcyclobutane-1-carboxamide1-Propylcyclobutane-1-carboxylic acid

Reduction to Amines and Imines

The nitrile group can be reduced to a primary amine, (1-propylcyclobutyl)methanamine, using various reducing agents. One of the most common and effective methods is the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether, followed by an aqueous workup. organicchemistrytutor.commasterorganicchemistry.comjove.com The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, proceeding through an intermediate imine anion. libretexts.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. rsc.org This typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as nickel, palladium, or platinum. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction conditions, including temperature and pressure, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. libretexts.orgwikipedia.org Specialized catalyst systems, such as highly dispersed nickel on silicon carbide (Ni/SiC), have been developed to enhance the selectivity for primary amine formation without the need for additives like ammonia. fiveable.me

ReactionReagentsProduct
Reduction with LiAlH₄1. LiAlH₄, Et₂O 2. H₂O(1-Propylcyclobutyl)methanamine
Catalytic HydrogenationH₂, Ni or Pd catalyst(1-Propylcyclobutyl)methanamine

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard and organolithium reagents.

The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) provides a versatile route to ketones. organicchemistrytutor.comucalgary.ca The organometallic reagent adds once to the nitrile carbon to form a stable intermediate imine salt. organicchemistrytutor.comucalgary.ca This intermediate does not react further with the organometallic reagent. organicchemistrytutor.com Subsequent hydrolysis of the imine salt with aqueous acid yields a ketone. masterorganicchemistry.comjove.comucalgary.ca This method allows for the synthesis of a variety of ketones where one of the alkyl or aryl groups attached to the carbonyl is the 1-propylcyclobutyl group, and the other is derived from the organometallic reagent.

For example, the reaction with methylmagnesium bromide would yield 1-(1-propylcyclobutyl)ethan-1-one after hydrolysis.

While single addition is typical for Grignard reagents, the use of highly reactive organolithium reagents or special catalytic conditions can sometimes lead to a double addition, resulting in the formation of tertiary carbinamines after hydrolysis. google.com For instance, reacting this compound with two equivalents of an organolithium reagent could potentially yield a tertiary carbinamine.

ReagentIntermediateFinal Product (after hydrolysis)
Grignard Reagent (R-MgX)Imine saltKetone (1-propylcyclobutyl)(R)ketone
Organolithium Reagent (R-Li)Imine saltKetone or Tertiary Carbinamine

Cycloaddition reactions offer a powerful method for ring formation. The nitrile group, particularly when activated by its electron-withdrawing nature, can participate as a component in these reactions. While specific examples for this compound are not extensively documented, analogies can be drawn from the behavior of other nitriles in cycloaddition chemistry.

Nitriles can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, especially when reacting with electron-rich dienes. libretexts.org The feasibility of such a reaction with this compound would depend on the specific diene and reaction conditions.

The nitrile group can also participate in [2+2] cycloadditions. These reactions can be promoted thermally or photochemically. youtube.comyoutube.comyoutube.com For instance, photochemical [2+2] cycloaddition with an alkene could potentially form a four-membered azetine ring.

Furthermore, 1,3-dipolar cycloadditions represent another pathway. For example, reaction with an azide (B81097) could, in principle, lead to the formation of a tetrazole ring. Research on related strained systems, such as 3-methylbicyclo[1.1.0]butanecarbonitriles, has shown that they can undergo cycloaddition reactions with dienes and alkenes to form complex bicyclic systems, suggesting that the strained ring can influence the course of such reactions. epa.gov

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring of this compound is characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.comlibretexts.orgwikipedia.org The internal C-C-C bond angles of approximately 88° deviate considerably from the ideal tetrahedral angle of 109.5°. libretexts.org This inherent strain makes the cyclobutane ring more reactive than larger cycloalkanes like cyclopentane (B165970) and cyclohexane, though it is more stable than the highly strained cyclopropane (B1198618) ring. masterorganicchemistry.comlibretexts.org

While the cyclobutane ring is generally stable to many common reagents, its strain can be released under specific reaction conditions, leading to ring-opening reactions. For example, some cyclobutane derivatives are known to undergo C-C bond cleavage when treated with certain transition metal catalysts. nih.gov

The presence of two substituents on the same carbon atom (a quaternary center) in this compound can influence the ring's reactivity. The steric bulk of the propyl and cyano groups may affect the accessibility of the ring carbons and hydrogens to reagents. In related systems, such as cyclobutyl ketones, photochemical reactions like the Norrish-Yang cyclization can lead to the formation of bicyclo[1.1.1]pentanol derivatives, demonstrating that the cyclobutane ring can participate in intramolecular rearrangements. nih.gov Computational studies on substituted cyclobutanes, such as cyclobutane-1,2-dione, show a preference for ring contraction under certain basic conditions, forming cyclopropane derivatives. beilstein-journals.org This highlights the potential for the strained four-membered ring to undergo skeletal rearrangements.

Ring-Opening Reactions and Mechanistic Considerations

The significant ring strain in cyclobutanes, estimated to be around 26.3 kcal/mol, makes them susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. masterorganicchemistry.com These reactions alleviate the strain, providing a strong thermodynamic driving force. For this compound, several ring-opening pathways can be postulated based on the established reactivity of related cyclobutane derivatives.

Thermal Ring-Opening: Under thermal conditions, cyclobutanes can undergo cleavage of a carbon-carbon bond to form a diradical intermediate. In the case of this compound, homolytic cleavage of the C1-C2 (or C1-C4) bond would be sterically favored due to the presence of the quaternary center. The resulting 1,4-diradical can then undergo various transformations. The stability of the radical and the reaction conditions would determine the final product distribution.

Photochemical Ring-Opening: Photochemical excitation, typically with UV light, can also induce ring-opening reactions. acs.orgmsu.edu These reactions often proceed through different mechanistic pathways than thermal reactions, potentially leading to different products. For instance, photochemical [2+2] cycloreversions are a common pathway for cyclobutanes. acs.org The nitrile group, with its π-system, could potentially influence the photochemistry of the molecule, although specific studies on this are limited.

Catalytic Ring-Opening: Transition metal catalysts are known to promote the ring-opening of strained carbocycles. For instance, rhodium catalysts have been shown to effect the ring-opening of cyclobutane derivatives. In a study involving a 3-methylenecyclobutane carboxylic acid, a rhodium catalyst promoted ring-opening via β-carbon elimination following Rh-H insertion. While not directly analogous, this suggests that transition metal complexes could potentially interact with the C-C bonds of the cyclobutane ring in this compound, leading to cleavage and subsequent functionalization.

The mechanism of these ring-opening reactions is highly dependent on the substituents and the reaction conditions. For this compound, the presence of the electron-withdrawing nitrile group could influence the regioselectivity of bond cleavage and the stability of any charged or radical intermediates.

Reaction Type Typical Conditions Plausible Intermediates Potential Products
ThermalHigh Temperature (e.g., >400 °C)1,4-DiradicalAlkenes, Dienes
PhotochemicalUV lightExcited state, DiradicalIsomers, Alkenes
CatalyticTransition metal catalyst (e.g., Rh, Pd)MetallocycleFunctionalized open-chain compounds

Functionalization and Derivatization of the Cyclobutane Core

The functionalization of the cyclobutane core of this compound, while retaining the four-membered ring, presents a synthetic challenge due to the inherent ring strain. However, modern synthetic methods offer several possibilities.

C-H Functionalization: Direct C-H functionalization of cyclobutanes has emerged as a powerful tool for introducing new substituents. While specific studies on this compound are not readily available, general methodologies for the C-H functionalization of cyclobutanes could be applicable. These reactions often employ transition metal catalysts, such as palladium or rhodium, to activate the otherwise inert C-H bonds. The directing effect of the nitrile group could potentially influence the regioselectivity of such reactions.

Functionalization via the Nitrile Group: The nitrile group itself is a versatile functional handle for derivatization. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations would yield a variety of 1-propylcyclobutane derivatives with different functionalities at the C1 position, opening up further avenues for synthetic modifications.

[2+2] Cycloadditions: The synthesis of the cyclobutane core itself often relies on [2+2] cycloaddition reactions. acs.orgresearchgate.net While this is a method of formation rather than functionalization of the pre-formed ring, it is a key concept in cyclobutane chemistry. Thermal and photochemical [2+2] cycloadditions are common strategies for constructing four-membered rings. acs.orgnih.gov

Functionalization Strategy Reagents and Conditions Resulting Functional Group
Nitrile HydrolysisAcid or Base, HeatCarboxylic Acid or Amide
Nitrile ReductionLiAlH4, H2/CatalystPrimary Amine
Reaction with Grignard ReagentsRMgX, then H3O+Ketone
C-H FunctionalizationPd or Rh catalyst, oxidantAryl, Alkyl, or other groups

Stereochemical Aspects in the Synthesis and Reactions of 1 Propylcyclobutane 1 Carbonitrile

Diastereoselectivity in Cyclobutane (B1203170) Construction

The synthesis of substituted cyclobutanes often presents a significant stereochemical challenge. Achieving high diastereoselectivity is crucial, particularly when multiple stereocenters are being created. While specific studies on the diastereoselective synthesis of 1-propylcyclobutane-1-carbonitrile are not extensively documented, general methodologies for constructing substituted cyclobutanes can be applied.

One common approach is the [2+2] cycloaddition reaction. For instance, the heterodimerization of dissimilar acyclic enones under visible light irradiation with a ruthenium(II) photocatalyst can produce tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivities. organic-chemistry.org The stereochemical outcome is dictated by the approach of the two alkene components during the cycloaddition, which is influenced by steric and electronic factors of the substituents.

Another powerful method is the Michael addition onto cyclobutenes. This strategy allows for the diastereoselective formation of N-heterocycle-substituted cyclobutanes. nih.govresearchgate.net For a molecule like this compound, a related approach could involve the conjugate addition of a propyl nucleophile to a cyclobutene (B1205218) bearing a cyano group, or vice versa. The diastereoselectivity would be controlled by the direction of the nucleophilic attack, which is typically governed by steric hindrance, leading to the formation of the thermodynamically more stable product. For example, in the synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition, high diastereomeric ratios (dr >95:5) have been achieved. rsc.org

Rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes represents a novel pathway for the diastereoselective synthesis of substituted cyclobutanes. acs.orgnih.gov This method demonstrates broad substrate scope and high functional group compatibility, offering a potential route to complex cyclobutane structures. acs.orgnih.gov

The following table illustrates representative diastereoselective cyclobutane syntheses from the literature, which could be adapted for the synthesis of this compound analogs.

Reaction TypeReactantsCatalyst/ConditionsDiastereomeric Ratio (dr)
[2+2] PhotocycloadditionDissimilar Acyclic EnonesRu(II) photocatalyst, visible lightGood to Excellent
Michael AdditionThiol and Cyclobutene EsterDBU>95:5
Rh-catalyzed C-C Cleavage2-Aryl Quinazolinone and AlkylidenecyclopropaneRh(III) catalyst, HFIPHigh

This table presents generalized data from studies on analogous systems, as specific data for this compound is not available.

Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective methods for the synthesis of chiral cyclobutanes is of significant interest due to their presence in bioactive molecules and natural products. chemistryviews.org While direct enantioselective synthesis of this compound has not been detailed, several strategies for preparing chiral cyclobutane analogues can be considered.

One successful approach involves the use of chiral catalysts. For example, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org This cascade reaction provides access to complex bicyclic systems with high diastereoselectivity and excellent enantioselectivity. chemistryviews.org

Another strategy is the enantioselective synthesis of cyclobutane analogues of known drugs, such as Milnacipran. rsc.orgresearchgate.net In these syntheses, the stereogenic centers on the cyclobutane ring are installed sequentially, often starting from a readily available chiral precursor or by employing a chiral auxiliary. rsc.orgresearchgate.net For instance, the asymmetric synthesis of a cyclobutane analogue of Milnacipran was achieved starting from phenylacetonitrile, with the two stereogenic centers on the cyclobutane ring being installed sequentially. rsc.orgresearchgate.net

The following table summarizes enantioselective methods that could potentially be applied to the synthesis of chiral analogues of this compound.

MethodKey StepChiral SourceEnantiomeric Ratio (er) / Enantiomeric Excess (ee)
Cascade ReactionAsymmetric Allylic Etherification / [2+2] PhotocycloadditionChiral Phosphoramidite LigandExcellent er
Sequential Asymmetric SynthesisNot specifiedStarting from PhenylacetonitrileHigh ee

This table is based on data for analogous chiral cyclobutane syntheses, as specific data for this compound is not available.

Conformational Analysis of the Substituted Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain caused by the eclipsing of hydrogen atoms. dalalinstitute.comlibretexts.org This puckering creates two non-equivalent substituent positions: axial and equatorial. The barrier to ring-flipping, the process by which axial and equatorial positions interconvert, is relatively low. slideshare.net

In a 1,1-disubstituted cyclobutane like this compound, the substituents will influence the ring's conformation. The bulky propyl group will have a strong preference for the equatorial position to minimize steric interactions with the rest of the ring. The linear cyano group, being less sterically demanding, would also favor the equatorial position, but its influence is less pronounced than that of the propyl group.

The puckering of the cyclobutane ring can be described by a puckering angle. In cyclobutane itself, one carbon atom is about 25° out of the plane of the other three. dalalinstitute.com The presence of substituents can alter this angle. X-ray crystallographic studies of cyclobutane-1,1-dicarboxylic acid have shown that the cyclobutane ring can be disordered in the solid state, indicating a large amplitude ring-puckering vibration or the presence of multiple conformations. rsc.org This suggests that the cyclobutane ring is flexible and that the energy difference between different puckered conformations can be small.

For this compound, the puckered conformation would be the most stable. The propyl group would occupy an equatorial position to minimize steric strain. The cyano group would also be in an equatorial-like position. The exact puckering angle and the energetic barrier to ring inversion would depend on the interplay of steric and electronic effects of the two substituents.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Propylcyclobutane-1-carbonitrile, with its combination of a cyclobutane (B1203170) ring and a propyl chain, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the propyl group and the cyclobutane ring. Due to the asymmetry introduced by the nitrile and propyl groups at the C1 position of the cyclobutane ring, the methylene (B1212753) protons of the ring are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.

Propyl Group: The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the cyclobutane ring.

Cyclobutane Ring: The six protons on the cyclobutane ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the quaternary carbon (C2 and C4) would be expected to be shifted slightly downfield compared to the proton on the C3 carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals would be anticipated. The chemical shifts are influenced by the electronegativity of the nitrile group and the steric environment.

A summary of the expected ¹³C NMR chemical shifts is presented in the table below. These are estimated values based on typical chemical shift ranges for similar structural motifs.

Carbon AtomExpected Chemical Shift (ppm)Multiplicity (in off-resonance decoupled spectrum)
Quaternary Carbon (C-CN)30-40Singlet
Nitrile Carbon (C≡N)120-125Singlet
Cyclobutane CH₂ (adjacent to C-CN)30-35Triplet
Cyclobutane CH₂15-20Triplet
Propyl CH₂ (adjacent to ring)40-45Triplet
Propyl CH₂18-25Triplet
Propyl CH₃13-15Quartet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

To definitively assign the complex ¹H and ¹³C NMR signals and establish the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the propyl chain, confirming their sequence. It would also help to trace the connectivity within the cyclobutane ring, resolving the overlapping multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbon atom (C1) which has no attached protons. Correlations between the protons on the adjacent methylene groups of the propyl chain and the cyclobutane ring to the quaternary carbon would firmly establish the attachment of both the propyl group and the nitrile group to the same carbon atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

The predicted monoisotopic mass of this compound is 123.1048 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 123. The fragmentation pattern provides further structural information. Common fragmentation pathways for nitriles include the loss of the nitrile group or cleavage of the alkyl chains. For cycloalkanes, ring-opening and subsequent fragmentation are common.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺124.1121
[M+Na]⁺146.0940
[M]⁺123.1048

Data sourced from PubChem. spectroscopyonline.com

Key fragmentation peaks could be expected from the loss of a propyl radical (C₃H₇•) leading to a fragment ion at m/z 80, or the loss of an ethyl radical (C₂H₅•) from the propyl chain, resulting in a fragment at m/z 94. The cleavage of the cyclobutane ring could also lead to a variety of smaller fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent and diagnostic feature in the IR spectrum would be the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum. For saturated alkyl nitriles, this band is expected in the range of 2260-2240 cm⁻¹. spectroscopyonline.com The presence of a sharp peak in this region is a strong indicator of the nitrile functionality.

Other significant absorptions would include:

C-H stretching vibrations: Strong absorptions in the 2960-2850 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the propyl group and the cyclobutane ring.

C-H bending vibrations: Medium to weak absorptions in the 1470-1370 cm⁻¹ region.

The absence of strong absorptions in other characteristic regions (e.g., O-H stretch around 3300 cm⁻¹ or C=O stretch around 1700 cm⁻¹) would further support the proposed structure.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of a liquid compound like this compound at room temperature can be challenging, the technique is invaluable for the structural analysis of its solid derivatives. nih.gov

Should a crystalline derivative of this compound be synthesized, for example, through a reaction that introduces a polar functional group capable of forming a well-ordered crystal lattice, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: Accurate measurement of all bond distances and angles within the molecule.

Conformation: The precise puckering of the cyclobutane ring and the rotational conformation of the propyl group in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if chiral centers are present in a derivative.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about non-covalent interactions such as van der Waals forces.

This technique provides an unparalleled level of structural detail, confirming the connectivity established by NMR and MS, and offering insights into the molecule's solid-state conformation.

Computational and Theoretical Investigations of 1 Propylcyclobutane 1 Carbonitrile

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding in 1-propylcyclobutane-1-carbonitrile. Methods such as Density Functional Theory (DFT) are employed to model the molecule and elucidate the distribution of electron density, molecular orbital energies, and the nature of its chemical bonds.

The electronic structure of nitriles is characterized by the linear R-C≡N group, where both the carbon and nitrogen atoms are sp-hybridized. libretexts.org This results in two pi (π) bonds and a sigma (σ) bond between the carbon and nitrogen atoms, along with a lone pair of electrons on the nitrogen residing in an sp hybrid orbital. libretexts.org The presence of the highly electronegative nitrogen atom polarizes the cyano group, making the carbon atom electrophilic. libretexts.org

In this compound, the cyclobutane (B1203170) ring introduces significant ring strain. The bonding within the cyclobutane ring is often described using the concept of "bent" or "banana" bonds, where the electron density is distributed outside the direct line connecting the carbon nuclei. This arrangement is a consequence of the constrained bond angles within the four-membered ring, which deviate significantly from the ideal tetrahedral angle of 109.5°. dalalinstitute.com

The propyl group, being an alkyl substituent, acts as an electron-donating group through an inductive effect. This can influence the electron density distribution across the molecule, including the cyclobutane ring and the nitrile group. Theoretical calculations can quantify these effects by analyzing charge distributions and molecular electrostatic potential maps.

Conformational Analysis and Energy Minimization of the Cyclobutane Ring

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain caused by the eclipsing of hydrogen atoms. dalalinstitute.comlibretexts.org This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations at room temperature. dalalinstitute.com For substituted cyclobutanes like this compound, the substituents can adopt either axial or equatorial positions on the puckered ring.

Computational energy minimization studies are crucial for determining the preferred conformation of the molecule. These calculations explore the potential energy surface of the molecule by systematically varying its geometry to find the lowest energy structures. For this compound, the primary conformational considerations are the puckering of the cyclobutane ring and the rotational isomers (rotamers) of the propyl group.

The puckering of the cyclobutane ring can be described by a puckering angle. In unsubstituted cyclobutane, this angle is approximately 25°. dalalinstitute.com The presence of substituents influences this angle and the relative stability of the axial and equatorial conformers. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. In the case of this compound, both the propyl and nitrile groups are attached to the same carbon atom (C1). This will lead to distinct puckered conformations with different energy levels.

Energy minimization calculations, often performed using methods like DFT, can predict the relative energies of these conformers. The results of such calculations would likely indicate that the conformer with the bulky propyl group in a pseudo-equatorial position is energetically more favorable.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPropyl Group OrientationNitrile Group OrientationRelative Energy (kJ/mol)
1AxialEquatorial5-10
2EquatorialAxial0 (most stable)
3Planar (transition state)->20

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

Given the structure of this compound, several types of reactions could be investigated computationally:

Ring-opening reactions: Due to the inherent strain in the cyclobutane ring, it can undergo ring-opening reactions under thermal or catalytic conditions. rsc.orgelsevierpure.com Computational modeling can explore the feasibility of different ring-opening pathways, such as those initiated by radical species or transition metals.

Reactions of the nitrile group: The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or an amide, reduction to a primary amine, or reaction with Grignard reagents to form ketones. libretexts.orglibretexts.org DFT calculations can be used to model the mechanisms of these reactions, for instance, by studying the nucleophilic attack on the electrophilic carbon of the nitrile. libretexts.org The mechanism for the reduction of a nitrile with a reagent like lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the carbon of the C≡N triple bond. libretexts.org

For example, the hydrolysis of the nitrile group can proceed under acidic or basic conditions. libretexts.org Computational modeling could compare the energy barriers for the initial nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the nitrile carbon, providing insights into the reaction kinetics under different pH conditions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. docbrown.info These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For instance, the protons on the cyclobutane ring would be expected to show complex splitting patterns due to their diastereotopic nature in a puckered ring. The protons of the propyl group would exhibit characteristic shifts and couplings.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an infrared (IR) spectrum. The characteristic C≡N stretching vibration in nitriles typically appears in the range of 2200-2300 cm⁻¹. docbrown.info The various C-H and C-C stretching and bending vibrations of the propyl and cyclobutyl groups can also be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueFeaturePredicted Value
¹³C NMRC≡N carbon~120-125 ppm
¹³C NMRQuaternary cyclobutane carbon~40-50 ppm
¹H NMRCH₂ protons of cyclobutane~1.8-2.5 ppm
IRC≡N stretch~2240-2260 cm⁻¹

Note: These are approximate values based on typical ranges for similar functional groups.

Furthermore, DFT calculations can provide a range of reactivity descriptors that help in predicting the chemical behavior of the molecule. researchgate.netnih.gov These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Ionization Potential and Electron Affinity: These can be related to the energies of the HOMO and LUMO, respectively, and indicate the ease of removing or adding an electron.

Chemical Potential, Hardness, and Electrophilicity: These global reactivity descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds. nih.gov For example, the electrophilicity index can quantify the electrophilic nature of the nitrile carbon.

By calculating these descriptors, a deeper understanding of the reactivity of this compound can be achieved, guiding the design of synthetic routes and the prediction of its chemical interactions.

Role As a Synthetic Intermediate in the Preparation of Complex Organic Scaffolds

Utilization in the Synthesis of Novel Cyclobutane-Containing Structures

The inherent ring strain of the cyclobutane (B1203170) moiety in 1-Propylcyclobutane-1-carbonitrile makes it an attractive precursor for the synthesis of a diverse array of novel cyclobutane-containing structures. The nitrile group can be subjected to a variety of chemical modifications to introduce new functionalities onto the cyclobutane scaffold.

For instance, the reduction of the nitrile group can yield a primary amine, 1-(aminomethyl)-1-propylcyclobutane. This amine can then serve as a handle for further derivatization, such as acylation or alkylation, to produce a wide range of substituted cyclobutane derivatives. Furthermore, the carbon atom alpha to the nitrile group can potentially be deprotonated and alkylated, leading to the formation of more complex substituted cyclobutanes.

The general strategies for the synthesis of complex cyclobutanes often involve methods like [2+2] photocycloadditions and transition-metal-catalyzed C-H functionalization. rsc.orgrsc.orgorganic-chemistry.org While direct examples involving this compound are not extensively documented, the principles of these methods can be applied. For example, a retrosynthetic analysis might envision the formation of the this compound scaffold through the cycloaddition of a suitable alkene and an acrylonitrile (B1666552) derivative, or through the functionalization of a pre-existing cyclobutane ring. organic-chemistry.orgcalstate.edu

Table 1: Potential Transformations of this compound for Novel Cyclobutane Structures

Starting MaterialReagents and ConditionsProductPotential Applications
This compound1. LiAlH4, THF 2. H2O1-(Aminomethyl)-1-propylcyclobutaneBuilding block for pharmaceuticals and agrochemicals
This compound1. LDA, THF, -78 °C 2. R-X (e.g., CH3I)1-Propyl-1-(1-cyanoalkyl)cyclobutaneIntermediate for polysubstituted cyclobutanes
This compoundH2O, H2SO4 (aq.), heat1-Propylcyclobutane-1-carboxylic acidPrecursor for esters, amides, and other acid derivatives

Precursor to Amino Acids and Peptide Mimetics (e.g., β-amino acids with cyclobutane scaffolds)

The synthesis of unnatural amino acids is a significant area of research in medicinal chemistry and chemical biology. Cyclobutane-containing amino acids are of particular interest as they can act as conformational constraints in peptides, leading to peptidomimetics with enhanced stability and biological activity. nih.govumich.edu this compound can serve as a valuable precursor for the synthesis of such amino acids.

A key transformation in this context is the hydrolysis of the nitrile group to a carboxylic acid, followed by a Curtius or Hofmann rearrangement of a derivative to install an amino group. Alternatively, reduction of the nitrile to an amine followed by oxidation of a suitable precursor could also lead to the desired amino acid. Specifically, the synthesis of β-amino acids with cyclobutane scaffolds can be envisioned. For example, the reduction of the nitrile to an amine, followed by the introduction of a carboxyl group at a different position on the cyclobutane ring, could yield a β-amino acid. The synthesis of cyclobutane β-amino acids has been explored through various methods, including tandem amidation/Michael additions. chemistryviews.org

Recent advancements have demonstrated the synthesis of cyclobutane α-amino acids through visible light-catalyzed [2+2]-cycloadditions of dehydroamino acids with olefins. nih.govacs.org While this is a different synthetic route, it highlights the importance and accessibility of this class of compounds. The chemical manipulation of this compound provides an alternative pathway to novel cyclobutane amino acid derivatives.

Table 2: Proposed Synthetic Route to a Cyclobutane-Containing Amino Acid

StepStarting MaterialReagents and ConditionsIntermediate/Product
1This compoundH2SO4 (aq.), heat1-Propylcyclobutane-1-carboxylic acid
21-Propylcyclobutane-1-carboxylic acid1. SOCl2 2. NaN31-Propylcyclobutanecarbonyl azide (B81097)
31-Propylcyclobutanecarbonyl azideHeat (Curtius Rearrangement), then H2O1-Amino-1-propylcyclobutane
41-Amino-1-propylcyclobutaneFurther functionalizationTarget cyclobutane amino acid derivative

Building Block for Bridged and Polycyclic Systems

The strained nature of the cyclobutane ring in this compound can be exploited in ring-opening and ring-expansion reactions to construct more complex bridged and polycyclic systems. researchgate.netnih.gov These types of molecular scaffolds are found in numerous natural products and are of significant interest in synthetic chemistry.

One potential pathway involves the transformation of the nitrile group into a reactive functional group that can participate in intramolecular reactions. For example, conversion of the nitrile to an alcohol or an amine, followed by the introduction of a suitable reactive partner on the propyl chain or the cyclobutane ring, could set the stage for an intramolecular cyclization. This could lead to the formation of bicyclo[2.1.1]hexane or bicyclo[3.1.1]heptane systems, depending on the reaction conditions and the nature of the tether. The synthesis of bridged polycyclic systems via carbene cascades or other C-H insertion reactions has been demonstrated for other cyclic precursors and could be conceptually applied here. nih.govnih.gov

Furthermore, Lewis acid-mediated cycloadditions of donor-acceptor cyclobutanes with nitriles have been shown to produce functionalized tetrahydropyridines, demonstrating the utility of the cyclobutane ring in constructing heterocyclic systems. researchgate.net By analogy, reactions of derivatives of this compound could be envisioned to participate in similar transformations to yield complex polycyclic structures.

Contribution to Methodological Developments in Organic Synthesis

The study of the reactivity of this compound and related compounds contributes to the broader development of new synthetic methodologies. The unique steric and electronic properties of this molecule can be used to test and refine existing synthetic methods, as well as to inspire the creation of novel transformations.

For instance, the development of stereoselective methods for the functionalization of the cyclobutane ring in the presence of the nitrile group would be a valuable addition to the synthetic chemist's toolbox. calstate.edu The exploration of ring-expansion reactions of cyclobutane derivatives, such as the conversion of cyclobutanones to cyclopentanones, is an active area of research. rsc.orgugent.be By analogy, investigating the ring expansion of derivatives of this compound could lead to new routes for the synthesis of five-membered rings.

Moreover, the use of cyclobutane derivatives in C-H functionalization logic is a powerful strategy for the stereocontrolled synthesis of complex molecules. acs.org The application of such methods to this compound could provide efficient access to a range of highly substituted cyclobutane products, thereby expanding the scope and utility of this synthetic approach.

Future Research Directions and Academic Prospects for 1 Propylcyclobutane 1 Carbonitrile

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of 1-propylcyclobutane-1-carbonitrile is not widely reported in academic literature, with its availability primarily limited to chemical suppliers. This suggests that existing synthetic methods may not be efficient or scalable for broader research applications. Future research could focus on developing novel, efficient, and sustainable synthetic routes.

One potential approach involves the [2+2] cycloaddition of vinyl cyanide with an appropriate alkene, a common method for constructing cyclobutane (B1203170) rings. nih.gov However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging. Future investigations could explore the use of various catalysts, including transition metals and organocatalysts, to improve the efficiency and selectivity of this transformation. mdpi.com

Another promising avenue is the development of one-pot synthesis methods. For instance, a consecutive radical/ionic reaction involving the formylation of an alkyl bromide followed by the nucleophilic addition of a cyanide ion has been shown to produce cyanohydrin derivatives in good yields. beilstein-journals.org Adapting such a method for the synthesis of this compound could offer a more streamlined and atom-economical approach.

Furthermore, exploring greener synthetic strategies that minimize waste and utilize renewable resources will be a crucial aspect of future research. This could involve the use of biocatalysis or flow chemistry to develop more environmentally friendly production methods for this compound.

Exploration of Novel Reaction Pathways and Catalytic Systems

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. acs.org Future research should focus on exploring novel reaction pathways and catalytic systems to expand the synthetic utility of this compound.

Metal-catalyzed reactions of nitriles, such as cross-coupling and hydrogenation, offer a powerful tool for creating new carbon-carbon and carbon-nitrogen bonds. acs.org Investigating the application of these methods to this compound could lead to the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The strained cyclobutane ring also presents opportunities for unique reactivity. Ring-opening reactions of cyclobutane derivatives can provide access to complex acyclic structures with high stereocontrol. nih.gov Exploring the ring-opening chemistry of this compound could unveil novel synthetic strategies for the preparation of intricate molecular architectures.

Application in the Synthesis of Mechanistically Interesting Molecular Architectures

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design and synthesis of mechanistically interesting and biologically active molecules. researchgate.net The presence of both a propyl group and a nitrile group on the same carbon atom of the cyclobutane ring in this compound offers unique opportunities for creating complex and sterically hindered structures.

One area of interest is the use of this compound as a building block in the synthesis of natural products and their analogs. Many natural products contain cyclobutane rings, and the development of synthetic routes starting from readily available cyclobutane derivatives is of significant interest. mdpi.com this compound could serve as a key intermediate in the synthesis of such complex molecules.

Furthermore, the incorporation of the this compound motif into larger molecular frameworks could lead to the discovery of novel compounds with interesting pharmacological properties. For example, a trans-cyclobutane-carbonitrile group has been incorporated into potent dual SIK2/SIK3 inhibitors, highlighting the potential of this scaffold in drug discovery. acs.orgacs.org

Interdisciplinary Research Integrating Advanced Analytical and Computational Techniques

To fully unlock the potential of this compound, future research should embrace an interdisciplinary approach that integrates advanced analytical and computational techniques.

Advanced spectroscopic methods, such as two-dimensional NMR and mass spectrometry, will be crucial for the unambiguous characterization of the products derived from this compound. These techniques can provide detailed information about the stereochemistry and connectivity of complex molecules, which is essential for understanding reaction mechanisms and structure-activity relationships.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. rsc.org These theoretical studies can help in predicting the outcome of reactions, designing new catalysts, and understanding the factors that govern the stereoselectivity of transformations.

By combining experimental and computational approaches, researchers can gain a deeper understanding of the fundamental properties of this unique molecule and accelerate the discovery of its applications in various fields of chemistry.

Q & A

Q. What are the recommended synthetic routes for 1-propylcyclobutane-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclopropane or cyclobutane ring formation via cycloaddition or alkylation. For example, microwave-assisted reactions (as used for analogous carbonitriles) can enhance reaction efficiency by reducing time and improving yields . Cyclization of propyl-substituted precursors with cyanide sources (e.g., KCN or TMS-CN) under anhydrous conditions is common. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., phase-transfer catalysts for biphasic systems). Monitoring via TLC or GC-MS ensures intermediate stability. Contradictions in yield may arise from competing side reactions (e.g., ring-opening), requiring careful stoichiometric control .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Nitriles require stringent safety measures due to potential toxicity (e.g., cyanide release upon degradation). Key protocols include:

  • PPE: Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with gas detectors .
  • Waste Disposal: Segregate nitrile-containing waste and neutralize with alkaline hypochlorite solutions before disposal .
  • First Aid: Immediate rinsing with water for skin contact; administer oxygen if inhaled . Contradictions in toxicity data (e.g., incomplete toxicological profiles) necessitate assuming worst-case hazard levels .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 220–250 nm) or GC-MS for volatile derivatives.
  • Spectroscopy: 1^1H/13^13C NMR to confirm cyclobutane ring integrity and propyl chain substitution (δ ~1.5 ppm for cyclobutane protons; δ ~120 ppm for nitrile carbon) .
  • Elemental Analysis: Verify C:H:N ratios (theoretical for C8_8H13_{13}N: C 74.39%, H 9.98%, N 10.85%).
  • Crystallography: Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemical ambiguities, as demonstrated for structurally similar carbonitriles . Batch-specific Certificates of Analysis (COA) from suppliers should be cross-referenced .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. For example:

  • HOMO-LUMO Gaps: Predict nucleophilic/electrophilic sites (e.g., nitrile group as electron-deficient).
  • Charge Distribution: Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the cyclobutane ring .
  • Thermodynamic Stability: Compare experimental vs. computed heat of formation. Discrepancies >5% may indicate unaccounted steric strain or solvent effects .

Q. What docking strategies are suitable for studying interactions between this compound and biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes with nitrile-binding pockets (e.g., nitrilases or cytochrome P450).
  • Docking Software: Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Validation: Compare docking poses with crystallographic data (e.g., nNOS inhibitor studies ). Key metrics include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Arg, Asp).

Q. How do solvent polarity and proticity affect the stability and fluorescence properties of this compound?

Methodological Answer:

  • Stability: Polar aprotic solvents (e.g., DMSO) stabilize nitriles via dipole interactions, reducing hydrolysis. In protic solvents (e.g., water), acidic conditions accelerate degradation.
  • Fluorescence: If conjugated with aromatic systems (unlikely in this compound), emission maxima (λem) shift with solvent polarity (e.g., bathochromic shifts in ethanol vs. hexane) . Absence of fluorescence in pure this compound suggests utility as a quencher in Förster resonance energy transfer (FRET) assays.

Q. What regulatory considerations apply to the synthesis and storage of this compound?

Methodological Answer:

  • DEA Compliance: While not explicitly regulated, structurally similar nitriles (e.g., piperidinocyclohexanecarbonitrile) are Schedule II precursors . Maintain records of synthesis quantities and disposal.
  • Storage: Store at -20°C in amber vials under inert gas (N2_2) to prevent moisture-induced degradation .
  • Documentation: Retain Safety Data Sheets (SDS) and institutional review board (IRB) approvals if used in biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.